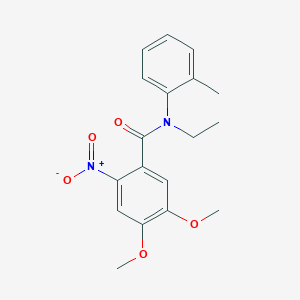
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3).
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a potent inhibitor of JAK2, which is a tyrosine kinase that plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors, and its activation leads to the phosphorylation of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea inhibits the phosphorylation of STAT3 by JAK2, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is also highly specific for JAK2 and does not inhibit other kinases, which makes it a useful tool for studying JAK2 signaling. However, one limitation is that N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One direction is the development of more potent and selective JAK2 inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the role of JAK2 signaling in various biological processes, such as immune cell function and neuronal development. Additionally, the combination of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea with other therapeutic agents, such as chemotherapy drugs, may enhance its anti-cancer effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction yields N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a white solid with a purity of greater than 95%. The synthesis of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been optimized to produce large quantities of the compound for use in scientific research.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-3-1-11(2-4-12)10-18-16(22)19-13-5-6-14-15(9-13)21-8-7-20-14/h1-6,9H,7-8,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFWWVUPAXNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)



![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)